molecular formula C14H20N2O2S B2924033 N-(oxan-4-yl)-3-(thiophen-2-yl)pyrrolidine-1-carboxamide CAS No. 2180010-70-0

N-(oxan-4-yl)-3-(thiophen-2-yl)pyrrolidine-1-carboxamide

Cat. No.: B2924033
CAS No.: 2180010-70-0
M. Wt: 280.39
InChI Key: LRCUESKBUJWGJY-UHFFFAOYSA-N
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Description

N-(oxan-4-yl)-3-(thiophen-2-yl)pyrrolidine-1-carboxamide is a synthetic organic compound that belongs to the class of pyrrolidine carboxamides This compound is characterized by the presence of a pyrrolidine ring, a thiophene ring, and an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(oxan-4-yl)-3-(thiophen-2-yl)pyrrolidine-1-carboxamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.

    Introduction of the Thiophene Ring: The thiophene ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.

    Attachment of the Oxane Ring: The oxane ring is attached through nucleophilic substitution reactions, where an oxane derivative reacts with the pyrrolidine-thiophene intermediate.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the amine group on the pyrrolidine ring with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(oxan-4-yl)-3-(thiophen-2-yl)pyrrolidine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The oxane ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted oxane derivatives.

Scientific Research Applications

N-(oxan-4-yl)-3-(thiophen-2-yl)pyrrolidine-1-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(oxan-4-yl)-3-(thiophen-2-yl)pyrrolidine-1-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, activation of signaling pathways, or modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-(oxan-4-yl)-3-(furan-2-yl)pyrrolidine-1-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.

    N-(oxan-4-yl)-3-(phenyl)pyrrolidine-1-carboxamide: Similar structure but with a phenyl ring instead of a thiophene ring.

Uniqueness

N-(oxan-4-yl)-3-(thiophen-2-yl)pyrrolidine-1-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to its analogs. This can result in different reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(oxan-4-yl)-3-thiophen-2-ylpyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2S/c17-14(15-12-4-7-18-8-5-12)16-6-3-11(10-16)13-2-1-9-19-13/h1-2,9,11-12H,3-8,10H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRCUESKBUJWGJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC=CS2)C(=O)NC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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